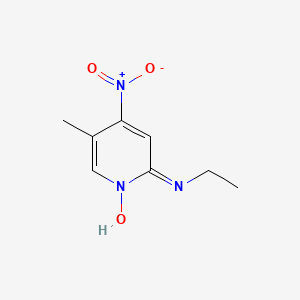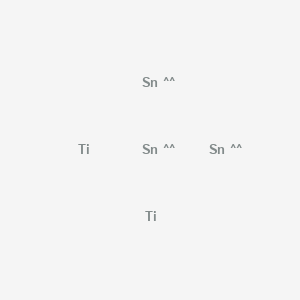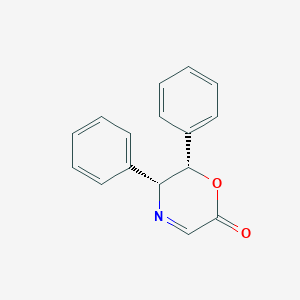
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is a synthetic organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, molecular biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide typically involves multiple steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes or ketones.
Dimethylamino Substitution: Introduction of dimethylamino groups at positions 3 and 6 can be achieved through nucleophilic substitution reactions using dimethylamine.
Iododecyl Chain Attachment: The iododecyl chain can be attached via alkylation reactions using iodoalkanes.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups.
Reduction: Reduction reactions can occur at the acridine core or the iododecyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the acridine core or the iododecyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a fluorescent probe for studying biological molecules and processes.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide depends on its specific application:
Molecular Targets: The compound may interact with DNA, proteins, or other biomolecules.
Pathways Involved: It may influence cellular pathways related to signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is unique due to its specific functional groups and iododecyl chain, which may confer distinct chemical and biological properties compared to other acridine derivatives.
属性
CAS 编号 |
477761-02-7 |
|---|---|
分子式 |
C27H39I2N3 |
分子量 |
659.4 g/mol |
IUPAC 名称 |
10-(10-iododecyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C27H39IN3.HI/c1-29(2)24-15-13-22-19-23-14-16-25(30(3)4)21-27(23)31(26(22)20-24)18-12-10-8-6-5-7-9-11-17-28;/h13-16,19-21H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
JCGAVAMFJFFRGX-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCCCCCI)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)

![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)

